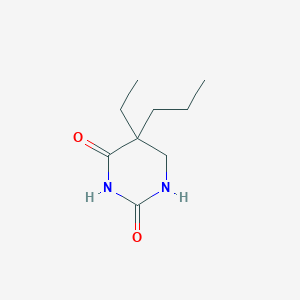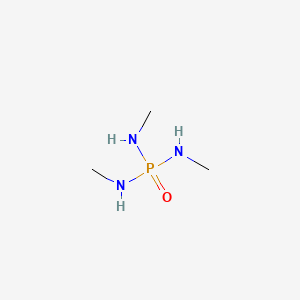
Trimethylphosphoramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylphosphoramide is an organophosphorus compound with the chemical formula (CH₃)₃P(O)NH₂. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its use as a ligand in coordination chemistry and as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylphosphoramide can be synthesized through the reaction of trimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically occurs under controlled conditions to prevent over-oxidation.
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of trimethylphosphine using oxygen or other oxidizing agents. The process is carried out in a controlled environment to ensure the purity and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine under specific conditions.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Various substituted phosphoramides depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethylphosphoramide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of trimethylphosphoramide involves its ability to act as a ligand and form complexes with metal ions. This interaction can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The compound can also interact with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Trimethylphosphine: Similar in structure but lacks the oxygen and amino groups.
Trimethylphosphine oxide: An oxidized form of trimethylphosphine.
Hexamethylphosphoramide: A related compound with six methyl groups attached to the phosphorus atom.
Uniqueness: Trimethylphosphoramide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This versatility makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
6326-72-3 |
|---|---|
Fórmula molecular |
C3H12N3OP |
Peso molecular |
137.12 g/mol |
Nombre IUPAC |
N-[bis(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C3H12N3OP/c1-4-8(7,5-2)6-3/h1-3H3,(H3,4,5,6,7) |
Clave InChI |
WFIPYARNKIWELZ-UHFFFAOYSA-N |
SMILES canónico |
CNP(=O)(NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



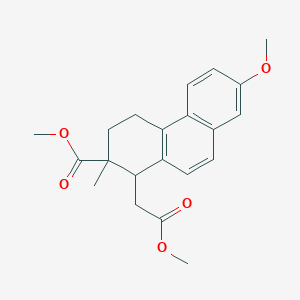
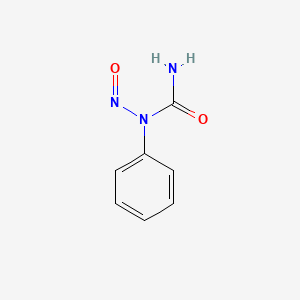
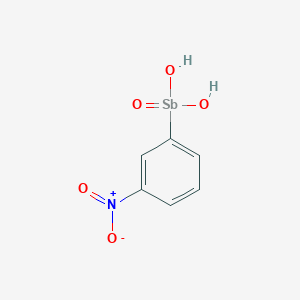

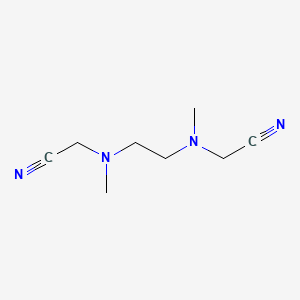
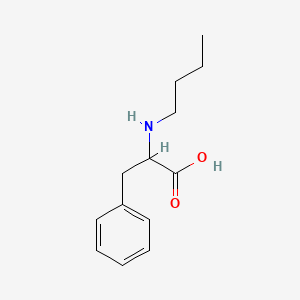
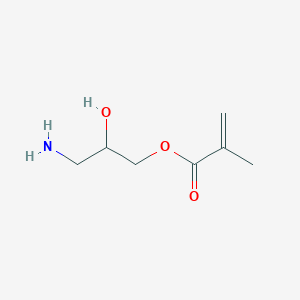
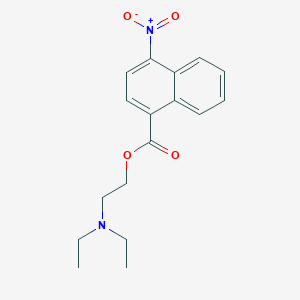

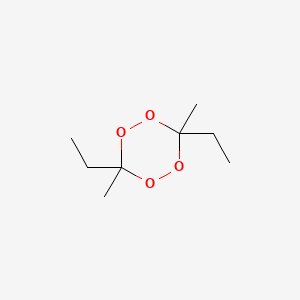

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
